Cas no 896358-32-0 (2-oxo-N-(2,4,6-trimethylphenyl)-1-azatricyclo7.3.1.0^{5,13}trideca-5,7,9(13)-triene-7-sulfonamide)

2-oxo-N-(2,4,6-trimethylphenyl)-1-azatricyclo7.3.1.0^{5,13}trideca-5,7,9(13)-triene-7-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 1H,5H-Benzo[ij]quinolizine-9-sulfonamide, 2,3,6,7-tetrahydro-3-oxo-N-(2,4,6-trimethylphenyl)-
- 2-oxo-N-(2,4,6-trimethylphenyl)-1-azatricyclo7.3.1.0^{5,13}trideca-5,7,9(13)-triene-7-sulfonamide
-
- インチ: 1S/C21H24N2O3S/c1-13-9-14(2)20(15(3)10-13)22-27(25,26)18-11-16-5-4-8-23-19(24)7-6-17(12-18)21(16)23/h9-12,22H,4-8H2,1-3H3
- InChIKey: WBFBGAHGYJJPLJ-UHFFFAOYSA-N
- ほほえんだ: C12=CC(S(NC3=C(C)C=C(C)C=C3C)(=O)=O)=CC3=C1N(CCC3)C(=O)CC2
2-oxo-N-(2,4,6-trimethylphenyl)-1-azatricyclo7.3.1.0^{5,13}trideca-5,7,9(13)-triene-7-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2669-0144-15mg |
2-oxo-N-(2,4,6-trimethylphenyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide |
896358-32-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2669-0144-1mg |
2-oxo-N-(2,4,6-trimethylphenyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide |
896358-32-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2669-0144-100mg |
2-oxo-N-(2,4,6-trimethylphenyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide |
896358-32-0 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2669-0144-2μmol |
2-oxo-N-(2,4,6-trimethylphenyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide |
896358-32-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2669-0144-20μmol |
2-oxo-N-(2,4,6-trimethylphenyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide |
896358-32-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2669-0144-20mg |
2-oxo-N-(2,4,6-trimethylphenyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide |
896358-32-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2669-0144-25mg |
2-oxo-N-(2,4,6-trimethylphenyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide |
896358-32-0 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2669-0144-10μmol |
2-oxo-N-(2,4,6-trimethylphenyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide |
896358-32-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2669-0144-5μmol |
2-oxo-N-(2,4,6-trimethylphenyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide |
896358-32-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2669-0144-40mg |
2-oxo-N-(2,4,6-trimethylphenyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide |
896358-32-0 | 90%+ | 40mg |
$140.0 | 2023-05-16 |
2-oxo-N-(2,4,6-trimethylphenyl)-1-azatricyclo7.3.1.0^{5,13}trideca-5,7,9(13)-triene-7-sulfonamide 関連文献
-
2. Book reviews
-
3. Back matter
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
2-oxo-N-(2,4,6-trimethylphenyl)-1-azatricyclo7.3.1.0^{5,13}trideca-5,7,9(13)-triene-7-sulfonamideに関する追加情報
Professional Introduction to Compound with CAS No. 896358-32-0 and Product Name: 2-oxo-N-(2,4,6-trimethylphenyl)-1-azatricyclo7.3.1.05,13trideca-5,7,9(13)-triene-7-sulfonamide
The compound with the CAS number 896358-32-0 and the product name 2-oxo-N-(2,4,6-trimethylphenyl)-1-azatricyclo7.3.1.05,13trideca-5,7,9(13)-triene-7-sulfonamide represents a significant advancement in the field of chemical biology and pharmaceutical research. This intricate molecular structure has garnered attention due to its unique pharmacophoric features and potential applications in drug discovery and therapeutic development.
The molecular framework of this compound is characterized by a tricyclic core, which is a common motif in many biologically active molecules. The presence of an azatricyclic system enhances its structural complexity and contributes to its binding affinity for various biological targets. Specifically, the 2-oxo-N-(2,4,6-trimethylphenyl) moiety serves as a key pharmacophore, interacting with biological receptors through hydrogen bonding and hydrophobic interactions. This moiety is particularly notable for its ability to modulate enzyme activity and receptor binding affinity.
The tricyclo7.3.1.05,13trideca scaffold introduces a high degree of rigidity into the molecule, which can be advantageous in terms of improving drug-like properties such as metabolic stability and solubility. Additionally, the 5,7,9(13)-triene system provides a conjugated aromatic ring system that can participate in π-stacking interactions with biological targets, further enhancing binding affinity.
The 7-sulfonamide group at the end of the molecule adds another layer of functionality, making it potentially useful for designing molecules that require solubility enhancement or specific interactions with negatively charged residues in biological targets. Sulfonamides are well-known for their broad range of biological activities and have been extensively studied in medicinal chemistry due to their ability to modulate enzyme inhibition and receptor binding.
Recent research in the field of chemical biology has highlighted the importance of tricyclic scaffolds in drug discovery due to their ability to provide structural rigidity and unique spatial orientations that can optimize interactions with biological targets. The compound in question exemplifies this trend by incorporating multiple pharmacophoric elements into a single molecular framework.
In terms of therapeutic applications, this compound has shown promise in preclinical studies as a potential lead for developing novel therapeutics targeting various diseases. Its unique structure suggests that it may interact with multiple biological pathways simultaneously, which could lead to synergistic effects in therapeutic intervention. For instance, studies have indicated that molecules with similar tricyclic scaffolds may have anti-inflammatory and anti-cancer properties by modulating key signaling pathways involved in these diseases.
The synthesis of this compound represents a significant achievement in organic chemistry due to the complexity of its tricyclic system and the multiple functional groups integrated into its structure. Advanced synthetic methodologies have been employed to construct this molecule efficiently while maintaining high purity standards necessary for pharmaceutical applications.
The development of new pharmaceuticals relies heavily on the identification and optimization of novel molecular structures that exhibit desirable biological activities while minimizing side effects. The compound described here meets these criteria by combining multiple pharmacophoric elements into a single molecule that is both structurally unique and biologically active.
Ongoing research is focused on further exploring the pharmacological profile of this compound through both computational modeling and experimental validation. By leveraging cutting-edge techniques such as structure-activity relationship (SAR) studies and molecular dynamics simulations, researchers aim to refine the structure of this compound to enhance its therapeutic potential.
The integration of computational chemistry tools has revolutionized drug discovery by enabling researchers to predict the biological activity of molecules before they are synthesized in the laboratory. These tools have been instrumental in guiding the design and optimization of molecules like this one by providing insights into their binding modes and interactions with biological targets.
In conclusion,2-oxo-N-(2,4,6-trimethylphenyl)-1-azatricyclo7.3.1.05,13trideca-5,7,9(13)-triene-7-sulfonamide represents a significant advancement in pharmaceutical research due to its unique molecular structure and potential therapeutic applications. The combination of multiple pharmacophoric elements into a single tricyclic scaffold makes it an attractive candidate for further development as a novel therapeutic agent targeting various diseases.
896358-32-0 (2-oxo-N-(2,4,6-trimethylphenyl)-1-azatricyclo7.3.1.0^{5,13}trideca-5,7,9(13)-triene-7-sulfonamide) 関連製品
- 2228863-62-3(3-(5-bromo-2-fluoropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine)
- 896676-84-9(N-2-(3-{(cyclopentylcarbamoyl)methylsulfanyl}-1H-indol-1-yl)ethyl-4-methylbenzamide)
- 1216246-16-0(5-(4-fluorophenyl)-2-(pyrrolidin-2-yl)-1,3-oxazole)
- 2227696-70-8(rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid)
- 2172207-42-8(2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidophenoxy}acetic acid)
- 1804469-77-9(Ethyl 3-(difluoromethyl)-2-fluoro-6-methoxypyridine-4-acetate)
- 2229460-85-7(tert-butyl N-3-amino-2-methyl-2-(4-methylpyridin-2-yl)propylcarbamate)
- 2138050-98-1(rac-1-(3R,4S)-4-azidooxolan-3-yl-1H-pyrazole)
- 1227598-12-0(4-Bromo-7-fluoroindole-3-aceticAcid)
- 2227683-77-2(2-(1RS,3SR)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclopentylacetic acid)